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Quantitative Binding Free Energy Comparison

The table below summarizes the binding free energy data from molecular dynamics simulations and MM-
PBSA/MM-GBSA calculations. Negative values indicate favorable binding [1].

. Binding Free
) ) Computational ) )
Target Protein Ligand Method Energy Key Interacting Residues
(kcal/mol)
PI3Ky Eganelisib  MM-PBSA/MM- Significant Specific hotspot residues;
(Cancer/Immunity) GBSA negative value unique hydrophobic
(strong binding)  feature and H-bond donor
noted [1] [2] [3].
Duvelisib MM-PBSA/MM- Significant Specific hotspot residues;
GBSA negative value hydrophobic interactions
(strong binding)  dominate [1] [2].
SARS-CoV-2 Mpro Eganelisib  MM-PBSA/MM- Significant Catalytic dyad (His41 and
(COVID-19) GBSA negative value Cys145) [1] [4].

(strong binding)
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. Binding Free
) ) Computational ) )
Target Protein Ligand Method Energy Key Interacting Residues
(kcal/mol)
Duvelisib MM-PBSA/MM- Significant Catalytic dyad (His41 and
GBSA negative value Cys145) [1] [4].

(strong binding)

Detailed Experimental Protocols

The binding data is derived from rigorous computational workflows. Here are the key methodological details

from the studies:

¢ Molecular Dynamics (MD) Simulations: Systems were built using the CHARMM or AMBER force
fields. The protein-ligand complexes were solvated in an explicit water box and neutralized with ions.
Simulations were run for a sufficient timescale (hundreds of nanoseconds to microseconds) to
achieve stability, with stability assessed via Root Mean Square Deviation (RMSD) [1] [2].

¢ Binding Free Energy Calculation: The MM-PBSA and MM-GBSA methods were employed. These
are end-point approaches that use snapshots from the MD trajectory to calculate the free energy of
binding using the formula: AG_bind = G_complex - (G_protein + G_ligand) This calculation
includes molecular mechanics energy, and an implicit solvation model (Poisson-Boltzmann or
Generalized Born) to estimate polar and non-polar solvation energies [1] [5] [6].

e Enhanced Sampling (Umbrella Sampling): To compute the dissociation force and profile, Umbrella
Sampling was performed. This method applies a harmonic bias potential to pull the ligand away from
the binding site along a chosen reaction coordinate. The data from these simulations were then used
to calculate the Potential of Mean Force (PMF) [1] [2].

Research Context and Workflow

The diagrams below illustrate the core concepts and general workflow involved in this type of computational

drug research.
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Figure 1: Dual Therapeutic Strategy. Inhibiting PI3Ky can alleviate
cytokine storms in both cancer and severe COVID-19. Inhibiting the SARS-
CoV-2 Main Protease (Mpro) can block viral replication. Computational
studies suggest Eganelisib and Duvelisib may target both pathways [1]

[7].
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Figure 2: Computational Workflow. A typical protocol for evaluating
binding affinity involves long MD simulations for stability, followed by
MM-PBSA for binding energy and umbrella sampling for dissociation
profiles [1].

Key Insights for Researchers

¢ Eganelisib's Selective Binding: Studies highlight that Eganelisib's strong and selective binding to
PI3KYy is partly due to a unique hydrophobic feature and a key hydrogen bond with the amide of
a specific residue in the binding pocket. This makes it a useful scaffold for designing selective PI3Ky
inhibitors [2] [3] [8].

¢ Mechanical Stability of Complexes: The complexes of Duvelisib and Eganelisib with Mpro showed
high mechanical stiffness, particularly at the active site. This suggests that the binding not only is
energetically favorable but also makes the protein resistant to deformation, which is a positive
indicator for a potential inhibitor [1].

¢ Predominance of Hydrophobic Interactions: During the dissociation process (as revealed by
umbrella sampling), hydrophobic interactions were a dominant factor in stabilizing the binding of
these drugs to PI3Ky. The cooperation between the ligands and the flexible P-loop of the protein was
also found to be critical [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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